![molecular formula C15H15FN6O2 B2769118 (E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide CAS No. 303146-23-8](/img/structure/B2769118.png)
(E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide is a useful research compound. Its molecular formula is C15H15FN6O2 and its molecular weight is 330.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that 1,2,4-triazolo[1,5-a]pyrimidines, a core structure in this compound, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Compounds with a similar structure have been shown to interact with their targets through selective binding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, a core structure in this compound, has been established using a catalyst-free, additive-free, and eco-friendly method . This suggests that the compound could potentially have favorable pharmacokinetic properties.
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in the treatment of conditions related to its targets, such as immune disorders, hypoxia-related conditions, and diseases involving signal transduction abnormalities .
Activité Biologique
(E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a pyrimidine moiety and a methoxymethanimidamide side chain. The presence of the 4-fluorophenoxy group is significant for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antibacterial Activity : A study on 1,2,4-triazolo[1,5-a]pyrimidines revealed good narrow-spectrum antibacterial activity against Enterococcus faecium, which is known for its increasing resistance in clinical settings. The structure-activity relationship (SAR) indicated that specific substitutions on the aromatic rings significantly enhance antibacterial potency .
- Antiviral Activity : Compounds with similar structures have shown promising antiviral effects against influenza viruses. For instance, derivatives targeting the PA-PB1 interface of the influenza A virus polymerase demonstrated effective inhibition with low cytotoxicity, suggesting potential therapeutic applications in antiviral therapies .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of related triazole compounds on various cancer cell lines. Some derivatives exhibited moderate cytotoxicity, indicating their potential as anticancer agents. The results highlighted that structural modifications could enhance or diminish efficacy against specific cancer types .
Data Tables
Study | Activity | MIC/EC50 | Notes |
---|---|---|---|
Study 1 | Antibacterial (against E. faecium) | 4 µg/mL | Substituents at para-position improved activity |
Study 2 | Antiviral (Influenza A/B) | 7-25 µM | Low cytotoxicity at high concentrations |
Study 3 | Cytotoxicity (various cancer lines) | Varies | Moderate activity observed; structure-dependent |
Case Study 1: Antibacterial Efficacy
In a detailed analysis of triazolo-pyrimidine derivatives, researchers synthesized several analogs and tested their efficacy against clinical isolates of E. faecium. The study found that specific modifications at the aromatic ring significantly increased antibacterial activity. For example, compounds with bulky electron-donating groups at the para-position showed up to 32-fold improvement in potency compared to less substituted analogs .
Case Study 2: Antiviral Mechanism
Another study focused on evaluating the antiviral properties of triazolo-pyrimidine compounds against influenza virus strains. The lead compound demonstrated effective inhibition of viral replication with an EC50 value ranging from 5 to 14 µM. This study emphasized the importance of structural features in enhancing antiviral activity without inducing cytotoxic effects in host cells .
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to (E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide have been synthesized and evaluated for their efficacy against various fungal pathogens.
Case Study: Antifungal Activity
In a study evaluating antifungal activities, novel triazole derivatives demonstrated significant inhibition against Botrytis cinerea and Sclerotinia sclerotiorum. The compounds exhibited inhibition rates comparable to established antifungal agents like tebuconazole at concentrations as low as 50 μg/ml .
Table 1: Antifungal Activity of Triazole Derivatives
Compound | Target Pathogen | Inhibition Rate (%) |
---|---|---|
5b | Botrytis cinerea | 96.76 |
5j | Botrytis cinerea | 96.84 |
5v | Sclerotinia sclerotiorum | 82.73 |
Anticancer Properties
The potential of this compound in oncology has also been explored. Research indicates that similar triazole compounds possess anticancer activity against various cancer cell lines.
Case Study: Anticancer Evaluation
In vitro studies showed that certain triazole derivatives exhibited cytotoxic effects against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines at concentrations around 5 μg/ml . While these activities were lower than those observed with doxorubicin, they highlight the potential for further development.
Table 2: Anticancer Activity of Triazole Derivatives
Compound | Cancer Cell Line | IC50 (μg/ml) |
---|---|---|
Compound A | PC3 | 10 |
Compound B | K562 | 15 |
Compound C | HeLa | 12 |
Compound D | A549 | 20 |
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Triazole derivatives have been implicated in modulating neurotransmitter systems and may offer therapeutic benefits for conditions such as anxiety and depression.
Case Study: Neuropharmacological Effects
Research indicates that triazole compounds can interact with GABAergic systems and serotonin receptors, potentially leading to anxiolytic effects . These findings warrant further investigation into the pharmacodynamics of this compound.
Propriétés
IUPAC Name |
N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2/c1-10(24-12-5-3-11(16)4-6-12)13-7-8-17-15-20-14(21-22(13)15)18-9-19-23-2/h3-10H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVUJDBECGTHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.